molecular formula C11H23NO3S B1679531 Decanamide, 10-(methylsulfonyl)- CAS No. 53078-91-4

Decanamide, 10-(methylsulfonyl)-

Cat. No.: B1679531
CAS No.: 53078-91-4
M. Wt: 249.37 g/mol
InChI Key: MZXDOHVJCAJUKK-UHFFFAOYSA-N
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Description

Decanamide, 10-(methylsulfonyl)- is a chemical compound that contains 38 bonds in total, including 15 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 primary amide (aliphatic), and 1 sulfone . It consists of 39 atoms: 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .


Molecular Structure Analysis

The molecular structure of Decanamide, 10-(methylsulfonyl)- consists of 39 atoms, including 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom . It contains a total of 38 bonds, including 15 non-H bonds, 3 multiple bonds, 10 rotatable bonds, 3 double bonds, 1 primary amide (aliphatic), and 1 sulfone .


Physical and Chemical Properties Analysis

The physical and chemical properties of Decanamide, 10-(methylsulfonyl)- include its molecular weight and the number and types of atoms it contains . It contains a total of 39 atoms: 23 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 3 Oxygen atoms, and 1 Sulfur atom .

Properties

IUPAC Name

10-methylsulfonyldecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3S/c1-16(14,15)10-8-6-4-2-3-5-7-9-11(12)13/h2-10H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZXDOHVJCAJUKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60967589
Record name 10-(Methanesulfonyl)decanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53078-91-4
Record name Rorifamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053078914
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 10-(Methanesulfonyl)decanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60967589
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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